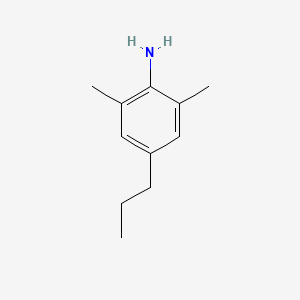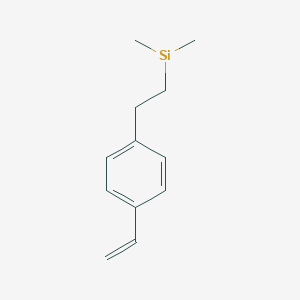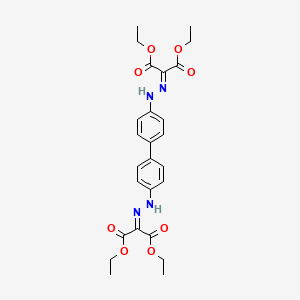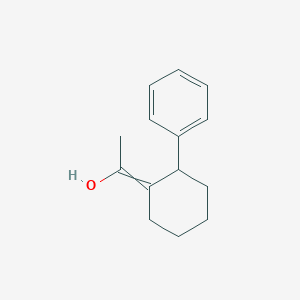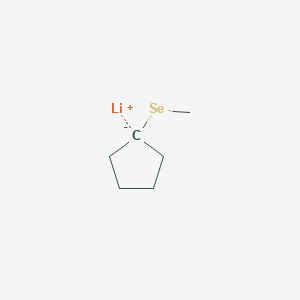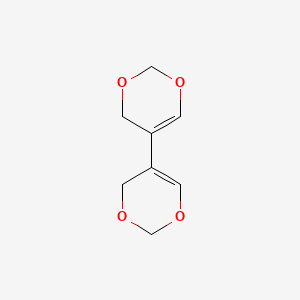
2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is a chemical compound that belongs to the class of organic compounds known as dioxines. These compounds are characterized by a dioxine ring, which is a six-membered ring containing two oxygen atoms. The specific structure of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine includes two dioxine rings connected by a single bond, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dihydroxy compounds in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the dioxine rings.
Industrial Production Methods
In an industrial setting, the production of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-dioxine compounds.
Substitution: The dioxine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxine oxides, while reduction can produce dihydro-dioxines.
Applications De Recherche Scientifique
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,4,4’,5,5’-Hexaphenyl-1,2’-biimidazole
- 4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
Uniqueness
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is unique due to its specific dioxine ring structure and the presence of two such rings connected by a single bond. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
93523-57-0 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
5-(4H-1,3-dioxin-5-yl)-4H-1,3-dioxine |
InChI |
InChI=1S/C8H10O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1,3H,2,4-6H2 |
Clé InChI |
LWHGMTJTHROFIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=COCO1)C2=COCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


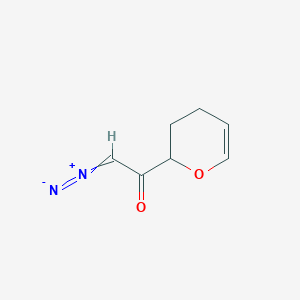
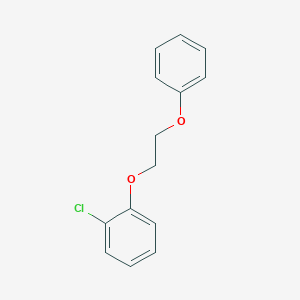
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
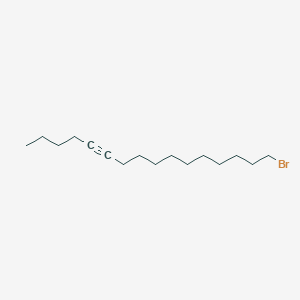
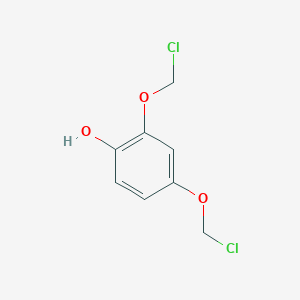
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
